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Z-Asp(OBzl)-OH

Cat. No.: B554424
CAS No.: 3479-47-8
M. Wt: 357.4 g/mol
InChI Key: VUKCNAATVIWRTF-INIZCTEOSA-N
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Description

Significance of Aspartic Acid Derivatives in Bioorganic Chemistry

Aspartic acid is a fundamental amino acid with critical roles in numerous biological processes, including protein structure, enzyme catalysis, and neurotransmission ontosight.aimdpi.com. Its derivatives are indispensable tools in bioorganic and medicinal chemistry, offering avenues to mimic or modulate biological functions ontosight.aichemimpex.comajouronline.comajouronline.comresearchgate.net. Protected forms of aspartic acid, such as Z-Asp(OBzl)-OH, are essential for the precise incorporation of this amino acid into complex biomolecules like peptides and proteins. This controlled synthesis enables researchers to investigate structure-activity relationships, understand protein folding mechanisms, and develop novel therapeutic agents ontosight.aichemimpex.com. Furthermore, polymers derived from aspartic acid, like poly(aspartic acid), have found applications in biomaterials and advanced drug delivery systems, underscoring the broad significance of aspartic acid modifications in life sciences ajouronline.comajouronline.comresearchgate.net.

Historical Context of Protected Amino Acids in Synthesis

The synthesis of peptides, which are chains of amino acids essential for life, has historically depended on the strategic use of protecting groups for amino acid functional groups researchgate.netnih.govpeptide.comwikipedia.orgbachem.commasterorganicchemistry.comthermofisher.com. The field of peptide synthesis was significantly advanced by the pioneering work of Bergmann and Zervas in the early 1930s, who introduced the benzyloxycarbonyl (Z or Cbz) group as a reversible protecting agent for the α-amino group of amino acids researchgate.netnih.govwikipedia.orgbachem.com. Typically introduced using benzyl (B1604629) chloroformate, the Z group facilitates controlled peptide chain elongation. Its removal is commonly achieved through catalytic hydrogenation or treatment with strong acids like HBr in acetic acid wikipedia.orggoogle.com.

A crucial development in protecting group chemistry was the concept of "orthogonality," introduced by researchers like Barany. Orthogonal protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule researchgate.netpeptide.comgoogle.comsigmaaldrich.comacs.org. This principle allows for the precise and controlled assembly of complex peptide structures. The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s, initially employing the Boc/Bzl strategy, further revolutionized the field masterorganicchemistry.compeptide.com. While the Boc/Bzl strategy enabled automated synthesis, it often required harsh conditions for final cleavage. The subsequent introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group and the associated Fmoc/tBu strategy provided milder deprotection conditions (using piperidine) and enhanced orthogonality, making it the predominant method in modern SPPS nih.govmasterorganicchemistry.compeptide.com. Nevertheless, Z-based strategies remain relevant, particularly in solution-phase peptide synthesis peptide.comgoogle.comgoogle.com.

Overview of this compound as a Key Intermediate

This compound, also known by synonyms such as N-Cbz-L-Aspartic acid 4-benzyl ester or N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester, is a protected derivative of L-aspartic acid ontosight.aitargetmol.compeptide.comsigmaaldrich.comnih.govchemicalbook.com. The nomenclature "Z" denotes the benzyloxycarbonyl (Cbz) group protecting the α-amino function, while "OBzl" signifies the benzyl ester protecting the β-carboxyl group of the aspartic acid side chain ontosight.aibachem.comgoogle.comtargetmol.compeptide.comsigmaaldrich.comnih.govchemicalbook.com.

This compound is a vital intermediate in organic synthesis, particularly for the construction of peptides and other biologically significant molecules ontosight.aichemimpex.comgoogle.com. The protective groups on this compound enable controlled coupling reactions during peptide chain elongation, thereby preventing unwanted side reactions at the amino and carboxyl functionalities ontosight.aigoogle.com. These protecting groups are selected for their stability under typical peptide coupling conditions and their selective removal. The benzyloxycarbonyl group is commonly removed by catalytic hydrogenation, a process that can also cleave the benzyl ester, providing a degree of orthogonality and mild deprotection wikipedia.orggoogle.com. This characteristic makes this compound a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS) peptide.comgoogle.comgoogle.com.

Table 1: Key Properties of this compound

PropertyValueSource(s)
Chemical NameN-Cbz-L-Aspartic acid 4-benzyl ester ontosight.aitargetmol.compeptide.comnih.gov
IUPAC Name(2S)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid nih.gov
CAS Number3479-47-8 chemimpex.comtargetmol.compeptide.comsigmaaldrich.comnih.gov
Molecular FormulaC₁₉H₁₉NO₆ targetmol.compeptide.comsigmaaldrich.comnih.govchemicalbook.com
Molecular Weight357.36 - 357.4 g/mol targetmol.compeptide.comsigmaaldrich.comnih.govchemicalbook.com
Melting Point100-105 °C chemimpex.com
105-107 °C sigmaaldrich.com
Purity≥98% sigmaaldrich.comchemicalbook.com
≥98.71% targetmol.com
≥99% chemimpex.com
AppearanceWhite solid chemimpex.com
Storage0-8 °C or 4 °C chemimpex.comsigmaaldrich.com

Scope of Academic Research Focus on this compound

Academic research extensively utilizes this compound primarily as a protected building block for the synthesis of peptides ontosight.aichemimpex.compeptide.comgoogle.comgoogle.com. Researchers employ this compound to introduce aspartic acid residues into peptide sequences, which is crucial for studying peptide structure-function relationships, protein folding, and the development of peptide-based therapeutics ontosight.aichemimpex.com. Its application spans both solution-phase and solid-phase peptide synthesis (SPPS) methodologies peptide.comgoogle.comgoogle.com.

Within the context of peptide synthesis, research also focuses on optimizing coupling reactions and deprotection strategies involving aspartic acid derivatives. While this compound is a standard building block, studies investigating the prevention of aspartimide formation—a common side reaction with aspartic acid residues, particularly in Fmoc SPPS—underscore the importance of carefully selected protecting groups biotage.comresearchgate.netiris-biotech.depeptide.com. The Z/OBzl combination offers orthogonality, a valuable feature in multi-step synthetic processes google.comgoogle.com.

In pharmaceutical and medicinal chemistry, this compound is employed in drug discovery and development. Its incorporation into novel peptide structures can yield compounds with potential therapeutic activities or facilitate the synthesis of prodrugs aimed at enhancing the bioavailability and efficacy of active pharmaceutical ingredients ontosight.aichemimpex.com.

Furthermore, the compound is instrumental in biochemical investigations designed to elucidate the roles of aspartic acid in protein structure, enzyme mechanisms, and cellular signaling pathways ontosight.ai. By enabling the precise synthesis of peptides containing aspartic acid, researchers can pinpoint its specific contributions to molecular recognition and biological function.

Table 2: Common Protecting Groups in Peptide Synthesis

Protecting Group TypeCommon GroupsNα ProtectionSide Chain ProtectionRemoval Conditions (General)Primary Use Strategy
CarbamatesZ (Cbz)YesSometimes (e.g., Asp(OBzl), Glu(OBzl))Catalytic hydrogenation, HBr/AcOHSolution Phase
CarbamatesBocYesSometimes (e.g., Asp(OtBu), Glu(OtBu))Acidolysis (TFA)Boc/Bzl SPPS
CarbamatesFmocYesSometimes (e.g., Asp(OtBu), Glu(OtBu))Base treatment (piperidine)Fmoc/tBu SPPS
EstersBenzyl (Bzl)NoYes (e.g., Asp(OBzl), Glu(OBzl), Ser(Bzl), Tyr(Bzl))Catalytic hydrogenation, HBr/AcOHSolution Phase/Boc
Esterstert-Butyl (tBu)NoYes (e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Tyr(tBu))Acidolysis (TFA)Fmoc/tBu SPPS

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO6 B554424 Z-Asp(OBzl)-OH CAS No. 3479-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCNAATVIWRTF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188333
Record name 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3479-47-8
Record name 4-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
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Record name 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate
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Record name 4-benzyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate
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Synthetic Methodologies for Z Asp Obzl Oh and Its Precursors

Strategies for Alpha-Amino Group Protection by Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines, particularly in peptide chemistry, due to its stability under various reaction conditions and its selective removal via catalytic hydrogenolysis. total-synthesis.comniscpr.res.inspectrumchemical.comhighfine.comtotal-synthesis.commasterorganicchemistry.comug.edu.plwikipedia.org

The Z-group is typically introduced by reacting the free amino group of aspartic acid (or its precursor) with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) in the presence of a base. Common bases include sodium bicarbonate, triethylamine, or pyridine, often under Schotten-Baumann conditions, which involve a biphasic aqueous basic environment. total-synthesis.comhighfine.comtotal-synthesis.comug.edu.plwikipedia.orgbyjus.comfishersci.deorganic-chemistry.org Alternatively, other activated benzyloxycarbonylating agents like Cbz-OSu (N-succinimidyl benzyloxycarbonyl carbonate) can be employed. total-synthesis.comhighfine.comtotal-synthesis.com The reaction is generally carried out in solvents such as dichloromethane, dioxane, or a mixture of water and an organic solvent. total-synthesis.comhighfine.comgoogle.comtandfonline.com

A more recent approach involves using zinc powder to facilitate the reaction under neutral pH conditions, offering a simple, fast, and clean method with high yields, and avoiding protected oligomer formation often seen with the Schotten-Baumann procedure. niscpr.res.in

The introduction of the Z-group proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming a new carbamate (B1207046) linkage. The liberated hydrochloric acid (HCl) is neutralized by the base present in the reaction mixture, driving the reaction to completion. total-synthesis.comtotal-synthesis.comug.edu.plbyjus.comfishersci.deorganic-chemistry.orgyoutube.com The Schotten-Baumann conditions, utilizing an aqueous base, are particularly effective as the base neutralizes the HCl formed and maintains the amine in its nucleophilic free base form. byjus.comorganic-chemistry.org

Strategies for Beta-Carboxyl Group Protection by Benzyl Ester (OBzl) Group

Protecting the beta-carboxyl group of aspartic acid as a benzyl ester is crucial for preventing its participation in peptide bond formation and for mitigating aspartimide formation, a common side reaction in aspartic acid-containing peptides. iris-biotech.deiris-biotech.denih.govresearchgate.netpeptide.comnih.gov

The benzyl ester can be formed through several methods. A common approach involves the direct esterification of the carboxylic acid with benzyl alcohol, often catalyzed by an acid, such as p-toluenesulfonic acid (TsOH) or sulfuric acid, with removal of water to drive the equilibrium. unimi.itnih.govgoogle.comresearchgate.netthieme-connect.com This is a variation of the Fischer-Speier esterification. researchgate.net Benzyl halides, such as benzyl chloride or benzyl bromide, can also be used to alkylate the carboxylate anion, typically in the presence of a base like sodium bicarbonate. vaia.comarkat-usa.org

Other methods include using benzyl alcohol with activating agents like acetyl chloride google.com or employing metal catalysts, such as niobium(V) chloride, for direct esterification. nih.gov Enzymatic esterification using lipases like Alcalase has also been reported, offering mild conditions and high selectivity for the alpha-carboxylic acid, though selective esterification of the beta-carboxyl group might require specific strategies or enzyme modifications. thieme-connect.com

Aspartic acid possesses two carboxyl groups: the alpha-carboxyl and the beta-carboxyl in its side chain. Achieving regioselective esterification of the beta-carboxyl group is paramount. Chemical methods often lead to mixtures of alpha- and beta-esters, or require specific conditions to favor beta-esterification. For instance, the internal anhydride (B1165640) method or chlorofórmate method can yield mixtures of alpha- and beta-esters. thieme-connect.com

However, under certain conditions, such as using benzyl alcohol and acetyl chloride at low temperatures (-10°C to +20°C), selective esterification of the beta-carboxyl group of aspartic acid can be achieved. google.com Furthermore, strategies involving the protection of the alpha-amino group first, followed by esterification, can also influence regioselectivity. google.com The use of bulky protecting groups for the beta-carboxyl group, like 2,4-dimethyl-3-pentyl esters, has been shown to be highly effective in minimizing aspartimide formation, which is a consequence of side-chain carboxyl reactivity. nih.govresearchgate.net

Optimization of Synthetic Routes

Optimizing the synthesis of Z-Asp(OBzl)-OH involves maximizing yields, ensuring high purity, minimizing side reactions, and improving efficiency. Key considerations include:

Choice of Reagents and Conditions: The selection of appropriate protecting group reagents (e.g., Cbz-Cl vs. Cbz-OSu) and esterification catalysts/reagents (e.g., TsOH, benzyl bromide, acetyl chloride) significantly impacts reaction outcome. total-synthesis.comhighfine.comtotal-synthesis.comwikipedia.orgresearchgate.net

Solvent Selection: Solvents play a critical role in solubility, reactivity, and regioselectivity. For example, using cyclohexane (B81311) with ethyl acetate (B1210297) for tosylate salt precipitation is an environmentally friendlier alternative to hazardous solvents like benzene (B151609) or carbon tetrachloride. unimi.itnih.gov Polyethylene glycol (PEG) has also been explored as a benign reaction medium for Cbz protection. tandfonline.com

Minimizing Aspartimide Formation: The inherent reactivity of the beta-carboxyl group can lead to aspartimide formation, particularly under basic conditions used for Fmoc deprotection in peptide synthesis. iris-biotech.deiris-biotech.denih.govresearchgate.netnih.gov Strategies to mitigate this include using sterically hindered benzyl esters or specific protecting groups for the beta-carboxyl moiety that shield it from cyclization. iris-biotech.deiris-biotech.denih.govresearchgate.net

Scale-Up Considerations: Methods that are simple, fast, and yield high purity products with minimal by-products are preferred for large-scale synthesis. The use of zinc powder for Z-protection has been noted for its scalability. niscpr.res.in

Orthogonality: Ensuring that the protecting groups can be removed selectively without affecting other parts of the molecule or the peptide chain is crucial. The Z-group is typically removed by hydrogenolysis, while benzyl esters can also be cleaved by hydrogenolysis or acidic hydrolysis. wikipedia.orgontosight.ai

Yield Enhancement Studies

Optimizing the synthetic route for this compound is crucial for maximizing product recovery. Studies have focused on various parameters, including reaction temperature, pH, solvent systems, and reagent stoichiometry.

One approach for N-protection of aspartic acid derivatives involves using benzyl chloroformate (Cbz-Cl) in an aqueous alkaline solution with sodium bicarbonate or sodium carbonate as the base rasayanjournal.co.ingoogle.comnih.gov. Research indicates that carrying out the benzyloxycarbonylation of L-aspartic acid at elevated temperatures, specifically between 45°C and 55°C, can significantly reduce reaction cycle times while maintaining high yields, often exceeding 90% google.com. Maintaining the pH within a range of 9.2 to 12.0, preferably between 10.0 and 11.0 at these elevated temperatures, is also noted to contribute to high yields and purity google.com.

For the esterification of the beta-carboxyl group, various methods can be employed. When starting with L-aspartic acid, forming the beta-benzyl ester can be achieved through different routes. For instance, L-aspartic acid can be first converted to its beta-methyl ester hydrochloride, then protected with the Cbz group, yielding N-Cbz-L-aspartic acid beta-methyl ester in approximately 63% yield jchps.com. While this specific example uses a methyl ester, similar strategies can be adapted for benzyl ester formation.

A study on the synthesis of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) reported yields exceeding 90% with purity better than 99% by controlling reaction conditions, specifically by maintaining the temperature between 46°C and 50°C and the pH between 10.0 and 11.0 google.com. This highlights the importance of precise parameter control for yield enhancement.

Impurity Profile Reduction

Minimizing by-products is essential for obtaining high-purity this compound. A common impurity identified during the benzyloxycarbonylation of H-Asp(OBzl)-OH using the Schotten-Baumann reaction is the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH. The extent of this dipeptide formation can vary depending on the base used, with 10% and 20% differences reported when using sodium bicarbonate versus sodium carbonate, respectively nih.gov.

Another area of concern is the potential for epimerization (racemization) at the alpha-carbon, especially under basic conditions or during activation steps in peptide synthesis. While this compound itself is a precursor, ensuring its stereochemical integrity is vital. Studies on peptide coupling methods have identified Asp(OBzl) as a residue least sensitive to racemization compared to others like histidine or cysteine researchgate.net. However, general strategies to minimize epimerization, such as using specific coupling reagents (e.g., DCC-HOBt) or carefully controlling reaction conditions, are important researchgate.netmdpi.com.

When preparing this compound, careful workup procedures are necessary. For example, after benzyloxycarbonylation, the reaction mixture is typically acidified and extracted with ethyl acetate rasayanjournal.co.in. The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) jchps.comresearchgate.netsigmaaldrich.comsigmaaldrich.com.

Diastereoselective Synthesis of this compound Enantiomers

Aspartic acid possesses a chiral center at the alpha-carbon, meaning it exists as L- and D-enantiomers. The synthesis of this compound typically starts with enantiomerically pure L-aspartic acid to yield the L-isomer. However, accessing the D-isomer or ensuring high stereochemical purity is critical for specific research and pharmaceutical applications.

Accessing L- and D-Stereoisomers for Research

The most straightforward method to access the L-stereoisomer of this compound is by using commercially available L-aspartic acid as the starting material rasayanjournal.co.ingoogle.comnih.gov. The synthetic procedures described for N-protection and beta-esterification generally preserve the original stereochemistry of the aspartic acid.

To obtain the D-stereoisomer, D-aspartic acid would serve as the starting material. While specific literature detailing the synthesis of D-Z-Asp(OBzl)-OH is less prevalent in the initial search results compared to its L-counterpart, the synthetic methodologies are directly transferable. The key is the enantiomeric purity of the initial aspartic acid precursor.

Control of Stereochemical Purity in Synthesis

Maintaining stereochemical purity throughout the synthesis of this compound is paramount. The benzyloxycarbonylation reaction, often performed under basic conditions, can potentially lead to epimerization. However, studies suggest that aspartic acid residues are relatively resistant to racemization during peptide coupling reactions researchgate.net.

Specific reaction conditions, such as temperature and choice of base, play a role in minimizing side reactions. For instance, the Schotten-Baumann reaction for benzyloxycarbonylation, when performed with sodium bicarbonate, results in less dipeptide formation compared to using sodium carbonate nih.gov.

The benzyl ester protecting group itself is generally stable under the conditions used for N-Cbz protection. Deprotection of the Z group and benzyl ester is typically achieved via catalytic hydrogenation researchgate.netthieme-connect.denih.govchemrxiv.orgub.edugoogle.com. The integrity of the chiral center is usually maintained during these deprotection steps.

Compound Name Table:

Compound NameAbbreviation/Synonym
N-benzyloxycarbonyl-L-aspartic acid β-benzyl esterThis compound
N-benzyloxycarbonyl-L-aspartic acidZ-Asp-OH
Benzyl chloroformateCbz-Cl
L-Aspartic acidL-Asp
D-Aspartic acidD-Asp
N-Cbz-L-aspartic acid beta-methyl ester
Z-Asp(OBzl)-Asp(OBzl)-OH

Data Tables:

Table 1: Impact of Base on Dipeptide Formation during this compound Synthesis

Base UsedDipeptide Formation (Z-Asp(OBzl)-Asp(OBzl)-OH)Reference
NaHCO₃10% (relative difference) nih.gov
Na₂CO₃20% (relative difference) nih.gov

Table 2: Yield and Purity of Z-Asp-OH under Optimized Conditions

Condition ParameterValueYieldPurityReference
Temperature46-50 °C>90%>99% google.com
pH10.0-11.0
BaseNaOH

Table 3: Influence of Reaction Temperature on Z-Asp-OH Synthesis

Temperature Range (°C)YieldCycle Time ReductionReference
35-55HighSignificant google.com
46-50>90%Significant google.com

Applications of Z Asp Obzl Oh in Peptide and Peptidomimetic Synthesis

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), Z-Asp(OBzl)-OH is incorporated to introduce aspartic acid residues into a growing peptide chain. Its utility is observed in different SPPS strategies.

While the Z group is less commonly used as the primary N-terminal protecting group in modern Fmoc/tBu SPPS compared to Fmoc itself, Z-protected amino acids can be employed in specific scenarios, particularly when preparing protected peptide fragments for solution-phase coupling or when the Z group is intended for later removal by hydrogenolysis peptide.combachem.com. In the standard Fmoc/tBu strategy, the N-terminus is protected by Fmoc (base-labile) and side chains by tert-butyl (tBu) ethers or esters (acid-labile) biosynth.comiris-biotech.denih.gov. If this compound is used within an Fmoc/tBu strategy, the Z group would typically be removed prior to coupling, or it would be part of a fragment that is later deprotected. The OBzl group on the side chain is generally removed by hydrogenolysis, which is orthogonal to both Fmoc and tBu protecting groups peptide.combachem.com.

The Fmoc/OBzl strategy is less prevalent than Fmoc/tBu but is a viable approach. In this strategy, the Fmoc group protects the N-terminus (base-labile), and the OBzl group protects the side chain carboxyl of aspartic acid peptide.combiosynth.com. This compound, with its Z-protected amine and OBzl-protected side chain, is directly compatible with an Fmoc/OBzl strategy if the Z group is removed prior to coupling or if the synthesis is designed such that the Z group is cleaved concurrently with the OBzl group. However, typically in Fmoc SPPS, the N-terminal protection is Fmoc, and this compound would be used if the Z group is intended for a specific purpose or if it's a fragment synthesis. More commonly, Fmoc-Asp(OBzl)-OH would be the direct building block for Fmoc/OBzl SPPS.

Table 1: Common Coupling Reagents Used in SPPS

Coupling ReagentAdditiveTypical Application
HBTUHOBt/DIPEAGeneral coupling
HATUHOAt/DIPEADifficult couplings
DICOxymaGeneral coupling
PyBOPDIPEAGeneral coupling

The Z group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) peptide.combachem.com. The OBzl ester protecting group is also removed by catalytic hydrogenation peptide.combachem.com. This means that if both the Z and OBzl groups are present on the same molecule and intended for sequential removal, they are not orthogonal to each other. However, the Z group is often removed early in the synthesis or is part of a fragment that is deprotected before final cleavage. The OBzl group is generally removed during the final cleavage step, which often involves acidic conditions (like TFA) for tBu groups, or hydrogenation for OBzl groups. The orthogonality is achieved by selecting protecting groups that can be removed under different conditions. For instance, Fmoc is base-labile, tBu is acid-labile, and Z/OBzl are labile to hydrogenation peptide.combachem.combiosynth.comnih.gov.

Applications in Solution-Phase Peptide Synthesis

This compound is also extensively used in solution-phase peptide synthesis, particularly for the preparation of peptide fragments.

Table 2: Protecting Groups and Their Cleavage Conditions

Protecting GroupCleavage MethodOrthogonal to (Examples)
Z (Cbz)Catalytic hydrogenation (H₂/Pd-C)Fmoc, tBu
OBzlCatalytic hydrogenation (H₂/Pd-C)Fmoc, tBu
FmocBase (e.g., piperidine)tBu, OBzl, Z
tBuAcid (e.g., TFA)Fmoc, OBzl, Z

Synthesis of Specialized Peptide Constructs

This compound serves as a crucial building block in the synthesis of specialized peptide constructs, where precise control over functional groups and linkages is paramount. Its unique protection scheme enables its use in advanced synthetic methodologies.

Depsipeptide Synthesis

Depsipeptides are molecules that contain both ester and amide bonds in their backbone, mimicking the structure of peptides but with the incorporation of hydroxy acids. This compound has been employed in the synthesis of depsipeptides, allowing for the introduction of aspartic acid residues with a protected side chain into the ester-amide backbone. Research has shown that the benzyl (B1604629) ester protection on the aspartic acid side chain can be orthogonal to other protecting groups used in solid-phase peptide synthesis (SPPS) strategies, such as Fmoc/tBu or Fmoc/OBzl, facilitating selective manipulation during synthesis biomaterials.orgresearchgate.netresearchgate.netresearchgate.net. For instance, the benzyl ester can be removed via palladium-catalyzed hydrogenation, a process that does not affect Fmoc or tBu protecting groups researchgate.netacs.org. This orthogonality is key to constructing complex depsipeptide sequences where specific ester linkages are required.

Table 1: Examples of Depsipeptide Synthesis Incorporating this compound

Depsipeptide Type/Sequence ComponentSynthetic StrategyKey Role of this compoundReference
Polydepsipeptides with Asp residuesSolid-phase synthesis using depsidipeptide blocksProvides aspartic acid with a protected side chain for incorporation into ester-amide backbone. Benzyl ester allows for selective deprotection. biomaterials.orgresearchgate.netresearchgate.net
Depsipeptide sequences with Asp(OBzl)Fmoc/OBzl or Fmoc/tBu SPPS strategiesServes as a building block where the side-chain benzyl ester is retained during assembly and later removed via hydrogenation. researchgate.netresearchgate.net

Conjugate Synthesis

Peptide conjugates involve the covalent attachment of peptides to other molecules, such as drugs, polymers, or labels, to enhance their therapeutic efficacy, targeting, or diagnostic capabilities. This compound can be incorporated into peptide sequences that are subsequently conjugated. The side-chain benzyl ester can be a point of attachment or be selectively deprotected to reveal a carboxylic acid for further conjugation reactions. For example, the benzyl ester can be removed via hydrogenolysis, leaving a free carboxyl group available for amide bond formation with an amine-containing molecule, or it can be retained if other conjugation strategies are employed. Studies have shown the use of Cbz-protected amino acids, including aspartic acid derivatives, in the synthesis of various peptide conjugates nih.govmdpi.com.

Table 2: Role of this compound in Conjugate Synthesis

Conjugate TypeSynthetic Role of this compoundConjugation StrategyReference
Peptide-Drug ConjugatesIncorporated into peptide sequence; side-chain ester can be deprotected for conjugation.Ester deprotection (e.g., hydrogenolysis) to reveal free carboxyl for amide coupling. nih.govmdpi.com
Peptide-Polymer ConjugatesBuilding block for peptide chains that will be conjugated to polymers.Side-chain carboxyl group (after deprotection) can react with functional groups on polymers. nih.gov

Azapeptide Synthesis Analogues

Azapeptides are peptide analogs where one or more α-carbon atoms are replaced by nitrogen atoms, leading to a modified peptide backbone and altered biochemical properties. The synthesis of azapeptides often requires specialized building blocks and strategies to maintain the integrity of the aza-peptide bond. While this compound is a standard amino acid derivative, its protected carboxyl group is relevant in the context of creating azapeptide analogues that may incorporate aspartic acid residues. The Cbz protection on the amino group and the benzyl ester on the side chain offer stability during azapeptide bond formation and subsequent manipulations. Research into azapeptide synthesis highlights the need for robust protecting groups that are orthogonal to the conditions used for forming the aza-peptide linkage and for final deprotection steps biorxiv.orggoogle.comnih.govresearchgate.net. The benzyl ester of this compound provides a stable protection that can be selectively removed, potentially allowing for its incorporation into complex azapeptide structures.

Table 3: Potential Application of this compound in Azapeptide Synthesis

Azapeptide TypeSynthetic Role of this compoundKey ConsiderationsReference
Aspartic acid-containing azapeptidesBuilding block for incorporating aspartic acid residues into azapeptide sequences.Cbz and OBzl protecting groups offer stability during azapeptide bond formation and selective deprotection. biorxiv.orggoogle.comnih.govresearchgate.net

Compound Name Table:

Common AbbreviationFull Chemical Name
This compoundN-Benzyloxycarbonyl-L-aspartic acid α-benzyl ester
CbzBenzyloxycarbonyl
OBzlBenzyl ester
Fmoc9-fluorenylmethoxycarbonyl
Boctert-butyloxycarbonyl
tButert-butyl
SPPSSolid-Phase Peptide Synthesis
H-Asp(OBzl)-OHL-Aspartic acid α-benzyl ester
Z-Asp(OEpe)-ObzlN-benzyloxycarbonylaspartic acid α-benzyl-γ-(3-ethyl)pent-3-yl ester
Z-Asp(OMpe)-OHN-benzyloxycarbonylaspartic acid α-(4-methoxyphenyl)ester
Fmoc-Asp(OtBu)-OHN-(9-fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester
Boc-Asp(OBzl)-OHN-tert-butyloxycarbonyl-L-aspartic acid α-benzyl ester
Fmoc-Lys(Z)-OHN-(9-fluorenylmethoxycarbonyl)-Nε-benzyloxycarbonyl-L-lysine
Fmoc-Ser[PO(OBzl)OH]-OHN-(9-fluorenylmethoxycarbonyl)-O-[benzyl hydrogen phosphate]-L-serine
Fmoc-Asp(OEpe)-OHN-(9-fluorenylmethoxycarbonyl)-L-aspartic acid γ-(3-ethyl)pent-3-yl ester
Fmoc-Ile-Wang resinFmoc-protected Isoleucine coupled to Wang resin
Fmoc-Asp(OBzl)-OMeN-(9-fluorenylmethoxycarbonyl)-L-aspartic acid α-benzyl ester methyl ester
Z-Asp-OHN-Benzyloxycarbonyl-L-aspartic acid
Boc-Asp-OBzlN-tert-butyloxycarbonyl-L-aspartic acid α-benzyl ester
Fmoc-Hse[PO(OBzl)OH]-OHN-(9-fluorenylmethoxycarbonyl)-O-[benzyl hydrogen phosphate]-L-homoserine

Synthesis of Specialized Peptide Constructs

This compound plays a pivotal role as a building block in the synthesis of specialized peptide constructs where meticulous control over functional groups and linkages is essential. Its unique protection strategy facilitates its application in advanced synthetic methodologies, contributing to the creation of peptides with tailored properties and functions.

Depsipeptide Synthesis

Depsipeptides are a class of molecules characterized by the presence of both ester and amide bonds within their backbone, often incorporating hydroxy acids alongside amino acids. This compound is instrumental in the synthesis of such compounds, enabling the introduction of aspartic acid residues with a protected side chain into the ester-amide framework. Research has demonstrated that the benzyl ester protection on the aspartic acid side chain can offer orthogonality to other protecting groups commonly used in solid-phase peptide synthesis (SPPS), such as Fmoc/tBu or Fmoc/OBzl strategies. This orthogonality is vital for selective manipulation during the synthesis, allowing for the controlled construction of complex depsipeptide sequences where specific ester linkages are required biomaterials.orgresearchgate.netresearchgate.netresearchgate.net. The benzyl ester can be selectively removed through palladium-catalyzed hydrogenation, a method compatible with other protecting groups like Fmoc and tBu, thereby preserving the integrity of the peptide during synthesis researchgate.netacs.org.

Table 1: Examples of Depsipeptide Synthesis Incorporating this compound

Depsipeptide Type/Sequence ComponentSynthetic StrategyKey Role of this compoundReference
Polydepsipeptides with Asp residuesSolid-phase synthesis utilizing depsidipeptide blocks.Provides aspartic acid with a protected side chain for incorporation into the ester-amide backbone. The benzyl ester allows for selective deprotection. biomaterials.orgresearchgate.netresearchgate.net
Depsipeptide sequences with Asp(OBzl)Fmoc/OBzl or Fmoc/tBu SPPS strategies.Acts as a building block where the side-chain benzyl ester is retained during assembly and subsequently removed via hydrogenation. researchgate.netresearchgate.net

Conjugate Synthesis

Peptide conjugates are formed by covalently attaching peptides to other molecules, such as drugs, polymers, or diagnostic labels, to enhance their therapeutic efficacy, targeting precision, or diagnostic capabilities. This compound can be incorporated into peptide sequences that are subsequently conjugated. The side-chain benzyl ester can serve as an attachment point or be selectively deprotected to reveal a free carboxylic acid for further conjugation reactions. For instance, the benzyl ester can be removed through hydrogenolysis, yielding a free carboxyl group available for amide bond formation with amine-containing molecules, or it can be retained if alternative conjugation strategies are employed. Research has documented the use of Cbz-protected amino acids, including aspartic acid derivatives, in the synthesis of various peptide conjugates nih.govmdpi.com.

Table 2: Role of this compound in Conjugate Synthesis

Conjugate TypeSynthetic Role of this compoundConjugation StrategyReference
Peptide-Drug ConjugatesIncorporated into peptide sequences; side-chain ester can be deprotected for conjugation.Ester deprotection (e.g., hydrogenolysis) to reveal a free carboxyl for amide coupling. nih.govmdpi.com
Peptide-Polymer ConjugatesBuilding block for peptide chains intended for conjugation to polymers.The side-chain carboxyl group (after deprotection) can react with functional groups on polymers. nih.gov

Azapeptide Synthesis Analogues

Azapeptides are peptide analogs where one or more α-carbon atoms are substituted by nitrogen atoms, resulting in a modified peptide backbone and altered biochemical properties. The synthesis of azapeptides often necessitates specialized building blocks and strategies to preserve the integrity of the aza-peptide bond. While this compound is a standard amino acid derivative, its protected carboxyl group is relevant for creating azapeptide analogues that may incorporate aspartic acid residues. The Cbz protection on the amino group and the benzyl ester on the side chain provide stability during azapeptide bond formation and subsequent manipulations. Investigations into azapeptide synthesis underscore the requirement for robust protecting groups that are orthogonal to the conditions used for forming the aza-peptide linkage and for final deprotection steps biorxiv.orggoogle.comnih.govresearchgate.net. The benzyl ester of this compound offers stable protection that can be selectively removed, potentially allowing its incorporation into complex azapeptide structures.

Table 3: Potential Application of this compound in Azapeptide Synthesis

Azapeptide TypeSynthetic Role of this compoundKey ConsiderationsReference
Aspartic acid-containing azapeptidesBuilding block for incorporating aspartic acid residues into azapeptide sequences.Cbz and OBzl protecting groups offer stability during azapeptide bond formation and allow for selective deprotection. biorxiv.orggoogle.comnih.govresearchgate.net

Compound Name Table:

Common AbbreviationFull Chemical Name
This compoundN-Benzyloxycarbonyl-L-aspartic acid α-benzyl ester
CbzBenzyloxycarbonyl
OBzlBenzyl ester
Fmoc9-fluorenylmethoxycarbonyl
Boctert-butyloxycarbonyl
tButert-butyl
SPPSSolid-Phase Peptide Synthesis
H-Asp(OBzl)-OHL-Aspartic acid α-benzyl ester
Z-Asp(OEpe)-ObzlN-benzyloxycarbonylaspartic acid α-benzyl-γ-(3-ethyl)pent-3-yl ester
Fmoc-Asp(OtBu)-OHN-(9-fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester
Boc-Asp(OBzl)-OHN-tert-butyloxycarbonyl-L-aspartic acid α-benzyl ester
Fmoc-Lys(Z)-OHN-(9-fluorenylmethoxycarbonyl)-Nε-benzyloxycarbonyl-L-lysine
Fmoc-Ser[PO(OBzl)OH]-OHN-(9-fluorenylmethoxycarbonyl)-O-[benzyl hydrogen phosphate]-L-serine
Fmoc-Asp(OEpe)-OHN-(9-fluorenylmethoxycarbonyl)-L-aspartic acid γ-(3-ethyl)pent-3-yl ester
Fmoc-Ile-Wang resinFmoc-protected Isoleucine coupled to Wang resin
Fmoc-Asp(OBzl)-OMeN-(9-fluorenylmethoxycarbonyl)-L-aspartic acid α-benzyl ester methyl ester
Z-Asp-OHN-Benzyloxycarbonyl-L-aspartic acid
Boc-Asp-OBzlN-tert-butyloxycarbonyl-L-aspartic acid α-benzyl ester
Fmoc-Hse[PO(OBzl)OH]-OHN-(9-fluorenylmethoxycarbonyl)-O-[benzyl hydrogen phosphate]-L-homoserine

Role of Z Asp Obzl Oh in Drug Discovery and Medicinal Chemistry Research

Development of Enzyme Inhibitors

Z-Asp(OBzl)-OH is a valuable precursor in the synthesis of enzyme inhibitors, especially for the protease class of enzymes. The aspartic acid backbone can be integrated into peptide-like structures designed to interact with the active sites of these enzymes, while the protecting groups facilitate synthesis and can influence the inhibitor's properties.

The design of protease inhibitors often involves creating molecules that mimic the natural substrates of the enzyme, but with modifications that prevent their breakdown and lead to inhibition. This compound can be used to introduce an aspartic acid residue at a specific position in a peptide chain of an inhibitor. In the context of the 20S proteasome, a key component of the ubiquitin-proteasome pathway, peptide aldehydes have been designed as potent inhibitors. nih.gov

By serving as a building block for potent enzyme inhibitors, this compound plays an indirect but significant role in the modulation of biological pathways critical for therapeutic intervention. The ubiquitin-proteasome pathway (UPP) is a prime example, as it is essential for the degradation of regulatory proteins and is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. nih.gov

Inhibitors of the 20S proteasome, synthesized using precursors like this compound, can block the degradation of key cellular proteins. For example, inhibiting the proteasome can lead to the accumulation of tumor suppressor proteins, such as p53, and inhibitors of cyclin-dependent kinases, which can ultimately trigger apoptosis (programmed cell death) in cancer cells. nih.gov Therefore, by enabling the synthesis of these specific inhibitors, this compound contributes to the development of therapeutic agents that can modulate the UPP for the treatment of cancer and other diseases. The inhibition of the chymotrypsin-like (ChT-L) activity of the proteasome is a particularly important target in this regard. nih.gov

Utilization in Prodrug Design and Research

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This compound can be used as a linker or promoiety in prodrug design to improve the physicochemical or pharmacokinetic properties of a parent drug.

The rational design of prodrugs often aims to temporarily mask polar functional groups of a drug to enhance its lipophilicity and, consequently, its ability to cross cell membranes. The structure of this compound is well-suited for this purpose. The free carboxylic acid group can be attached to a hydroxyl or amino group of a parent drug molecule, forming a cleavable ester or amide bond, respectively.

The presence of the benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) groups in this compound significantly increases its lipophilicity. When conjugated to a polar drug, this moiety can help to improve its oral bioavailability by facilitating its absorption from the gastrointestinal tract. The design is "rational" in that the ester or amide linkage is intended to be stable until it reaches a desired physiological compartment, where it can be cleaved.

The activation of a prodrug containing a this compound-derived moiety would typically proceed via enzymatic hydrolysis. The ester or amide bond linking the promoiety to the parent drug is a likely target for various hydrolases present in the body, such as carboxylesterases or peptidases, which are abundant in the liver, plasma, and other tissues.

The activation mechanism would involve a two-step process. First, the enzymatic cleavage of the ester or amide bond would release the parent drug. This would be followed by the metabolic removal of the Z and OBzl protecting groups from the aspartic acid linker. This process would ultimately liberate the active drug and L-aspartic acid, a natural and non-toxic amino acid, as byproducts. Mechanistic studies would focus on the kinetics of this hydrolysis, identifying the specific enzymes involved and the rate at which the active drug is released under physiological conditions.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they explore how modifications to a molecule's structure affect its biological activity. This compound and its derivatives are often used in SAR studies to understand the importance of the aspartic acid side chain's length, charge, and steric bulk for a molecule's interaction with its biological target.

In the development of 20S proteasome inhibitors, a direct SAR study was conducted by comparing a peptide aldehyde containing an Asp(OBzl) residue at the P3 position with a similar inhibitor containing a Glu(OBzl) residue at the same position. nih.gov Glutamic acid has a side chain that is one methylene (B1212753) group longer than that of aspartic acid. The study found that the inhibitor with the Asp(OBzl) residue exhibited more potent inhibition of the proteasome's chymotrypsin-like activity than the one with the Glu(OBzl) residue. nih.gov This finding suggests that the shorter side chain of the aspartic acid derivative provides a better fit within the S3 pocket of the proteasome in this particular series of inhibitors. Such studies are crucial for optimizing the structure of lead compounds to achieve higher potency and selectivity.

Inhibitory Activity of P3-Modified Peptide Aldehydes on 20S Proteasome
CompoundP3 ResidueIC₅₀ (nM) for ChT-L Activity
3jAsp(OBzl)170
3lGlu(OBzl)420

Contribution of Asp(OBzl) Residue to Ligand-Target Interactions

The incorporation of an Asp(OBzl) residue into a peptide sequence can modulate its interaction with biological targets through a combination of steric and electronic effects. While the primary role of the benzyl (Bzl) group is to protect the side-chain carboxylic acid during synthesis, its presence prior to deprotection can influence ligand binding in several ways.

Conversely, the presence of the bulky benzyl group can also introduce steric hindrance, preventing the peptide from adopting an optimal conformation for binding. The ultimate biological activity of the peptide is typically realized after the removal of the benzyl protecting group, unmasking the free carboxylic acid of the aspartate residue. This newly exposed carboxylate group is often crucial for forming strong ionic bonds and hydrogen bonds with complementary residues on the target protein, which are critical for high-affinity binding and biological activity. eurekalert.org Therefore, the Asp(OBzl) residue can be considered a masked pharmacophore, with its contribution to ligand-target interactions being context-dependent and transient during the lifespan of the synthetic peptide.

Table 1: Potential Interactions of the Asp(OBzl) Residue with Target Receptors

Interaction Type Contributing Moiety Potential Interacting Residues on Target
Hydrophobic Interactions Benzyl group Leucine, Isoleucine, Valine, Alanine
π-π Stacking Benzyl group Phenylalanine, Tyrosine, Tryptophan
van der Waals Forces Benzyl group Various nonpolar residues
Steric Hindrance Benzyl group Residues lining the binding pocket

Impact on Conformation and Binding Affinity

The conformational landscape of a peptide is a critical determinant of its biological activity. The incorporation of this compound can significantly influence the local and global conformation of a peptide chain. The benzyl ester side chain can restrict the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds of the aspartate residue, thereby inducing a more constrained local conformation.

This conformational constraint can be advantageous in drug design. By reducing the number of accessible conformations, the entropic penalty of binding to a receptor is lowered, which can lead to an increase in binding affinity. americanpeptidesociety.org Furthermore, pre-organizing a peptide into a bioactive conformation that mimics its receptor-bound state can enhance its potency and selectivity. However, if the induced conformation is not complementary to the target's binding site, a decrease in binding affinity will be observed.

Isomerization of the aspartic acid residue to isoaspartic acid can occur, particularly under basic conditions, which can alter the peptide backbone and significantly impact its three-dimensional structure and biological function. mdpi.comnih.gov The use of this compound in synthesis requires careful control of reaction conditions to minimize this side reaction. The ultimate impact on binding affinity is realized upon deprotection, where the resulting free aspartic acid residue can participate in key interactions that stabilize the bioactive conformation.

Influence of Side Chain Modifications on Biological Activity

While the benzyl group in this compound is typically removed to yield the native aspartic acid residue, the benzyl ester itself can be a point of modification to fine-tune the biological activity of a peptide. Although less common than modifications to the final deprotected peptide, alterations to the benzyl group can be explored in structure-activity relationship (SAR) studies.

For instance, the introduction of substituents on the aromatic ring of the benzyl group can modulate its electronic and steric properties. Electron-donating or electron-withdrawing groups can alter the lability of the ester bond and potentially influence interactions with the target. Furthermore, replacing the benzyl group with other esterifying groups can impact the peptide's solubility, stability, and pharmacokinetic profile.

More commonly, the side chain of the aspartic acid residue is modified after its incorporation into the peptide and subsequent deprotection of the benzyl group. The free carboxylic acid can be coupled with various amines to form amides, or with alcohols to form different esters, leading to derivatives with altered charge, polarity, and hydrogen bonding capacity. These modifications are instrumental in optimizing the biological activity and drug-like properties of peptide-based therapeutics.

Development of Peptide-Based Pharmacological Agents

This compound is a fundamental building block in the solid-phase peptide synthesis (SPPS) of numerous peptide-based pharmacological agents. grace.com Its utility lies in the orthogonal protection strategy it offers, where the N-terminal Z-group and the side-chain benzyl ester can be removed under different conditions, allowing for precise control over the synthesis of complex peptide sequences.

The ability to introduce a protected aspartic acid residue is crucial for synthesizing peptides that rely on this residue for their biological function. Many endogenous peptides and their analogues contain aspartic acid residues that are critical for receptor recognition and signal transduction. The synthesis of branched or cyclic peptides, which often exhibit enhanced stability and activity, can also utilize this compound. nih.govspringernature.compeptide.com The side-chain carboxyl group, once deprotected, can be used as a handle for cyclization or for the attachment of other molecules, such as linkers or cytotoxic drugs in antibody-drug conjugates.

Table 2: Role of this compound in Peptide-Based Drug Development

Application Rationale
Linear Peptide Synthesis Introduction of a protected aspartic acid residue.
Cyclic Peptide Synthesis Side-chain carboxyl group acts as a point of cyclization.
Branched Peptide Synthesis Serves as a precursor for creating branched structures. nih.govspringernature.com
Peptide Conjugation Provides a site for the attachment of other molecules.

Research in Combinatorial Chemistry and Chemical Libraries

Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of large numbers of compounds. nih.govcrsubscription.com this compound is a key reagent in the construction of peptide-based combinatorial libraries using SPPS. americanpeptidesociety.orgmdpi.comresearchgate.net The "split-and-pool" synthesis strategy, a cornerstone of combinatorial library generation, allows for the creation of millions of unique peptide sequences on solid support beads. americanpeptidesociety.org

In this process, this compound, along with other protected amino acids, is systematically coupled to a growing peptide chain on a solid support. The use of a protected form of aspartic acid is essential to prevent unwanted side reactions and to ensure that the correct peptide sequence is assembled. After the synthesis is complete, the protecting groups are removed, and the library of peptides can be screened for biological activity.

The inclusion of aspartic acid residues in these libraries is important for generating chemical diversity, as the carboxylic acid side chain can participate in a wide range of molecular interactions. The ability to incorporate this functionality in a controlled manner using this compound is therefore fundamental to the success of this high-throughput drug discovery approach.

Mechanistic and Biological Studies Involving Z Asp Obzl Oh Derivatives

Investigation of Enzyme Activity and Substrate Specificity

Derivatives synthesized from Z-Asp(OBzl)-OH are pivotal in the field of enzymology, particularly in the creation of specific substrates and inhibitors that help elucidate enzyme mechanisms and specificity. The aspartic acid residue is critical for the recognition and activity of numerous enzymes, most notably proteases such as caspases.

Peptide-based inhibitors are frequently synthesized using building blocks like this compound. For instance, the synthesis of peptide inhibitors for caspases, a family of cysteine proteases central to apoptosis, often involves the incorporation of aspartic acid residues. These synthetic peptides can be designed to mimic the natural cleavage sites of caspases, allowing them to act as competitive inhibitors. The Z- and -OBzl protecting groups are strategically employed during solid-phase peptide synthesis to prevent unwanted side reactions, and are subsequently removed to yield the final, active peptide inhibitor.

One example of such an application is in the synthesis of irreversible caspase inhibitors. For instance, peptide sequences such as Z-EKD-aomk (benzyloxycarbonyl-Glu-Lys-Asp-acyloxymethylketone) have been developed to identify active caspases in apoptotic cells. nih.gov While the direct synthesis from this compound is a standard procedure in peptide chemistry, the resulting inhibitors are powerful tools for studying enzyme activity.

The following table provides an overview of representative peptide-based enzyme inhibitors that can be synthesized using this compound as a starting material, and their target enzymes.

Inhibitor ClassTarget EnzymeRole of Aspartic Acid
Peptide AldehydesCaspasesP1 residue for substrate recognition
Peptide KetonesCaspasesP1 residue for substrate recognition
PeptidomimeticsOther ProteasesMimics natural substrate for binding

These synthetic peptides allow researchers to probe the active site of enzymes, determine their substrate preferences, and measure kinetic parameters, thereby providing deep insights into their biological function.

Analysis of Protein-Protein and Protein-Ligand Interactions

The study of protein-protein and protein-ligand interactions is fundamental to understanding cellular signaling and function. Peptides synthesized using this compound can be designed to mimic specific protein domains or binding motifs, enabling the investigation of these interactions. mdpi.com

Peptide arrays, for example, can be created to screen for binding partners of a particular protein. nih.gov By synthesizing a library of peptides that span the sequence of a protein of interest, researchers can identify the specific regions involved in protein-protein interactions. This compound would be a key component in the synthesis of such peptides containing aspartic acid residues, which are often involved in electrostatic interactions within protein complexes.

Furthermore, constrained peptides, such as stapled peptides, have emerged as powerful tools for inhibiting protein-protein interactions that are often considered "undruggable." cam.ac.uk These synthetic peptides are conformationally locked into a specific secondary structure, such as an α-helix, enhancing their binding affinity and cellular permeability. The synthesis of these complex molecules relies on the precise chemistry afforded by protected amino acids like this compound.

The table below summarizes the types of peptide-based tools synthesized from precursors like this compound for studying molecular interactions.

Interaction ToolApplicationPrinciple
Linear PeptidesEpitope mapping, binding partner identificationMimic a short sequence of a protein to identify interaction sites.
Peptide ArraysHigh-throughput screening of interactionsA collection of different peptides are synthesized on a solid support and screened for binding to a target protein.
Stapled PeptidesInhibition of protein-protein interactionsA synthetic brace is introduced to lock the peptide in a bioactive conformation, increasing its affinity and stability.

These peptide-based tools are invaluable for dissecting complex biological networks and for the development of novel therapeutics that target protein-protein interactions.

Insights into Metabolic Pathways and Potential Therapeutic Targets

While this compound derivatives are not directly used as metabolic tracers, they are instrumental in the synthesis of peptides and probes that can be used to study metabolic pathways and identify potential therapeutic targets. For example, peptides containing aspartic acid can act as inhibitors of enzymes involved in metabolic pathways, helping to elucidate the role of these enzymes in cellular metabolism.

The synthesis of low molecular weight hetero-peptides consisting of L-aspartic acid and its derivatives has been explored to modulate the activity of therapeutic agents. koreascience.kr For instance, co-administration of certain polyaspartic acid peptides has been investigated as a strategy to reduce the side effects of drugs. The synthesis of such peptides would employ protected aspartic acid derivatives like this compound to control the peptide sequence and structure.

Moreover, the development of enzyme inhibitors for metabolic enzymes can lead to the identification of new therapeutic targets for diseases such as cancer and metabolic disorders. The rational design and synthesis of these inhibitors often rely on the foundational techniques of peptide chemistry, where this compound is a standard reagent.

Cellular and Molecular Research Applications

In cellular and molecular research, derivatives of this compound find their application in the form of synthetic peptides used to probe cellular functions. Cell-penetrating peptides (CPPs), for example, are short peptides that can traverse the cell membrane and deliver a variety of cargo molecules, including other peptides, proteins, and nucleic acids, into the cell. nih.gov The design and synthesis of CPPs with specific properties often involve the incorporation of various amino acids, including aspartic acid, using protected forms like this compound.

Furthermore, peptide-based fluorescent probes can be synthesized to visualize cellular processes in real-time. These probes can be designed to be substrates for specific enzymes, and their cleavage can lead to a change in fluorescence, allowing for the monitoring of enzyme activity within living cells. The synthesis of such probes requires the precise placement of amino acid residues, which is achieved through standard peptide synthesis protocols utilizing protected amino acids.

The versatility of peptide synthesis, enabled by building blocks such as this compound, allows for the creation of a wide array of tools for cellular and molecular research, from probes for studying signal transduction to peptides that can modulate cellular behavior.

Advanced Analytical and Characterization Techniques for Z Asp Obzl Oh and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups within Z-Asp(OBzl)-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for determining the structure of organic molecules like this compound. These techniques provide detailed information about the connectivity of atoms and the chemical environment of nuclei.

For this compound, ¹H NMR spectra are expected to show characteristic signals corresponding to the benzyloxycarbonyl (Z) protecting group, the benzyl (B1604629) ester (OBzl) protecting group, and the aspartic acid backbone. Specifically, signals for the benzylic protons (CH₂ of Z and OBzl groups) typically appear as singlets around 5.0-5.2 ppm. The aromatic protons of the phenyl rings associated with these groups are observed as multiplets in the 7.2-7.4 ppm region. The α-proton of the aspartic acid residue (CH) typically resonates as a multiplet around 4.5-4.7 ppm, while the β-methylene protons (CH₂) appear as a doublet of doublets in the range of 2.7-3.2 ppm. The amide proton (NH) of the Z group usually appears as a doublet around 5.5-5.7 ppm, coupled to the α-proton. ¹³C NMR provides further confirmation by revealing distinct signals for each unique carbon atom, including the carbonyl carbons of the carbamate (B1207046), ester, and carboxylic acid functionalities, as well as the aliphatic and aromatic carbons of the molecule.

Table 6.1.1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (ppm)MultiplicityNotes
Z-CH₂5.0 - 5.2sBenzyloxycarbonyl methylene (B1212753) protons
OBzl-CH₂5.1 - 5.2sBenzyl ester methylene protons
Aromatic Protons7.2 - 7.4mPhenyl ring protons of Z and OBzl groups
Asp-CH (α-carbon)4.5 - 4.7mMethine proton at α-carbon
Asp-CH₂ (β-carbon)2.7 - 3.2ddMethylene protons of aspartic acid side chain
NH (Z-group)5.5 - 5.7dAmide proton of the Z group

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. jchps.com, , chemicalbook.com, pitt.edu, ipb.pt, weebly.com, bbhegdecollege.com

Mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) are vital for determining the molecular weight and assessing the purity of this compound. These techniques provide the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular formula and the detection of impurities.

The molecular formula of this compound is C₁₉H₁₉NO₆, corresponding to a calculated exact mass of approximately 357.1212 Da nih.gov. Common ionization techniques such as Electrospray Ionization (ESI) typically yield protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺). LC-MS is particularly useful for reaction monitoring, as it can separate components of a reaction mixture and provide their respective mass spectra, thereby identifying product formation, reactant consumption, and any side products.

Table 6.1.2: Mass Spectrometric Data for this compound

PropertyValueNotes
Molecular FormulaC₁₉H₁₉NO₆
Calculated Exact Mass357.1212 DaComputed by PubChem nih.gov
Molecular Weight357.36 g/mol calpaclab.com, targetmol.com, sigmaaldrich.com, peptide.com
Common Ion Adducts[M+H]⁺, [M+Na]⁺Expected from ESI-MS
Purity (typical)≥ 98%Determined by HPLC calpaclab.com, targetmol.com, sigmaaldrich.com

Chromatographic Methodologies

Chromatographic techniques are essential for separating, quantifying, and monitoring the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used to assess the purity of this compound and to monitor the progress of synthetic reactions. By employing a suitable stationary phase (e.g., C18 reverse-phase column) and a mobile phase (e.g., acetonitrile/water mixtures with additives like trifluoroacetic acid), this compound can be separated from impurities and byproducts. Detection is typically performed using UV absorbance at wavelengths where the molecule exhibits significant absorption, such as 220 nm or 254 nm wiley-vch.de. HPLC analysis commonly reports purity as an area percentage, with typical values for high-quality this compound exceeding 98% or 99% targetmol.com, sigmaaldrich.com. It is also used to track the conversion of starting materials and the formation of the desired product during synthesis wiley-vch.de, nih.gov.

Table 6.2.1: Typical HPLC Conditions and Purity for this compound

ParameterSpecificationNotes
ColumnC18 reverse-phase column wiley-vch.de, google.com
Mobile PhaseAcetonitrile/Water gradient (e.g., 5-95% ACN in H₂O with 0.1% TFA) wiley-vch.de
Flow Rate0.4 - 1.0 mL/min wiley-vch.de, ub.edu
Detection Wavelengths220 nm, 254 nm, 280 nm wiley-vch.de
Typical Purity≥ 98.0% (area %) targetmol.com, sigmaaldrich.com
Reaction MonitoringTracking disappearance of starting materials and appearance of product wiley-vch.de, nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of chemical reactions involving this compound. It is often used in conjunction with other techniques to quickly assess the presence of starting materials, intermediates, and products. TLC involves spotting the reaction mixture onto a stationary phase (typically silica (B1680970) gel on a plate) and developing it with a suitable solvent system. Visualization of the separated components is achieved using UV light (if the compound is UV-active), or by staining with visualizing agents such as iodine or charring reagents (e.g., anisaldehyde or phosphomolybdic acid) wsu.edu. Common solvent systems for amino acid derivatives might include mixtures of ethyl acetate (B1210297) and hexanes, or more polar systems like butanol-acetic acid-water, depending on the polarity of the compounds being separated wsu.edu. TLC can indicate reaction completion by the disappearance of starting material spots and the appearance of a new product spot.

Table 6.2.2: TLC for Reaction Monitoring of this compound

ParameterSpecificationNotes
Stationary PhaseSilica gel plates (e.g., Merck 60 F₂₅₄) wiley-vch.de, wsu.edu
Solvent SystemsEthyl Acetate/Hexanes, or polar solvent mixtures (e.g., Butanol/Acetic Acid/Water) wsu.edu
Visualization MethodsUV light (254 nm), Iodine staining, Charring reagents wsu.edu
ApplicationMonitoring reaction completion, assessing presence of starting materials and products wiley-vch.de, oup.com, google.com

Other Advanced Characterization Techniques

Beyond NMR and chromatography, other spectroscopic methods provide valuable complementary data.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within this compound based on their characteristic vibrational frequencies. Key absorption bands expected for this molecule include strong stretching vibrations for the carbonyl groups (C=O) of the carbamate, ester, and free carboxylic acid, typically found in the region of 1700-1750 cm⁻¹ wiley-vch.de, libretexts.org, uc.edu. The N-H stretching vibration of the carbamate group is usually observed around 3300-3500 cm⁻¹, and C-O stretching vibrations for the ester and ether linkages appear in the fingerprint region wiley-vch.de, libretexts.org, uc.edu.

Table 6.3.1: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
C=O (Ester)~1730-1750Strong absorption
C=O (Carbamate/Amide)~1700-1720Strong absorption
C=O (Carboxylic Acid)~1700-1730Strong absorption, may be broadened by hydrogen bonding
N-H (Carbamate)~3300-3500Moderate to strong absorption
C-O (Ester, Ether)~1000-1300Strong absorption, in the fingerprint region
Aromatic C-H~3000-3100Medium absorption
Aliphatic C-H~2850-3000Medium absorption

Note: Specific frequencies can vary based on the physical state and hydrogen bonding. wiley-vch.de, libretexts.org, uc.edu

Elemental Analysis: Elemental analysis provides the empirical formula of a compound by determining the percentage composition of carbon, hydrogen, and nitrogen. For this compound (C₁₉H₁₉NO₆), the theoretical elemental composition is approximately:

Carbon (C): 63.86%

Hydrogen (H): 5.36%

Nitrogen (N): 3.92%

Experimental results close to these theoretical values serve as strong evidence for the compound's identity and purity. While direct elemental analysis data for this compound was not explicitly found in the search results, the molecular formula C₁₉H₁₉NO₆ is consistently reported calpaclab.com, nih.gov, targetmol.com, peptide.com.

Table 6.3.2: Theoretical Elemental Composition for this compound

ElementTheoretical Percentage (%)
Carbon (C)63.86
Hydrogen (H)5.36
Nitrogen (N)3.92

Compound List

this compound

N-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester

Cbthis compound

N-Cbz-L-aspartic Acid 4-Benzyl Ester

4-Benzyl N-Carbobenzoxy-L-aspartate

(2S)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid

Z-D-Asp(OBzl)-OH (a stereoisomer)

Boc-Asp(OBzl)-OH (related compound with Boc protection)

Z-Asp-OBzl (potentially a different isomer or esterification site)

N-Carbobenzyloxy-L-aspartic acid 1-benzyl Ester (likely this compound)

N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester (likely this compound)

N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester (peptide derivative)

N-benzyloxycarbonyl-L-aspartic acid dibenzyl ester (Z-Asp(OBzl)-OBzl)

N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)

N-Cbz-L-aspartic acid (N-Benzyloxycarbonyl-L-aspartic acid)

N-alpha-(tert-butyloxycarbonyl)-L-aspartic acid beta-cyclohexyl ester (Boc-Asp(OcHx)-OH)

Boc-L-aspartic acid 4-benzyl ester

X-ray Crystallography for Structural Analysis

For a compound like this compound, X-ray crystallography is invaluable for confirming its structure, understanding its stereochemistry, and investigating intermolecular interactions such as hydrogen bonding or pi-stacking, which can influence its physical properties and reactivity ebin.pub. The technique can reveal details about crystal packing, polymorphism, and the precise arrangement of functional groups, which are critical for its application in synthesis and research.

However, a comprehensive review of the available scientific literature did not yield specific published X-ray crystallographic data, such as unit cell parameters, space group, or detailed bond distances and angles, for this compound itself. Therefore, a data table presenting specific research findings from X-ray crystallography for this particular compound cannot be generated at this time. The general principles and importance of the technique, as described above, highlight its potential utility should suitable crystals be obtained and analyzed.

Computational and Theoretical Investigations of Z Asp Obzl Oh Containing Molecules

Molecular Docking Studies of Z-Asp(OBzl)-OH Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when it binds to another (receptor, typically a protein) to form a stable complex. For this compound derivatives, docking studies are employed to:

Predict Binding Affinity: Estimate the strength of interaction between a this compound derivative and a target protein, often quantified by a binding energy score.

Identify Binding Poses: Determine the specific three-dimensional orientation and conformation of the derivative within the target's binding site.

Characterize Interactions: Reveal the key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the complex.

These studies are instrumental in identifying potential drug candidates or understanding the molecular basis of peptide-protein interactions. For instance, docking can reveal how modifications to the this compound scaffold influence its binding to specific enzymes or receptors involved in disease pathways.

Illustrative Data Table: Molecular Docking of Hypothetical this compound Derivatives

Derivative IDTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions
Z-Asp-Deriv-AKinase X-8.5Hydrogen bond with Ser195, Hydrophobic contact with Leu200
Z-Asp-Deriv-BKinase X-7.2Hydrogen bond with Thr150, Hydrophobic contact with Val155
Z-Asp-Deriv-CProtease Y-9.1Hydrogen bond with Asp120, π-cation interaction with Arg80
Z-Asp-Deriv-DProtease Y-6.8Hydrogen bond with Ser125, Hydrophobic contact with Phe75

Note: This table presents illustrative data. Specific binding affinities and interactions would be derived from actual computational studies.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the temporal evolution of a molecular system, allowing researchers to study the dynamic behavior, flexibility, and conformational changes of molecules over time nih.govbiorxiv.orgcnrs.fr. For this compound-containing peptides or molecules, MD simulations can:

Map Conformational Landscapes: Reveal the range of stable and transient conformations a molecule can adopt in a given environment (e.g., aqueous solution, membrane).

Analyze Flexibility: Quantify the flexibility of different parts of the molecule, such as the peptide backbone or side chains, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) nih.govbiorxiv.orgnih.gov.

Study Solvent Interactions: Investigate how solvent molecules (e.g., water) interact with the peptide, influencing its structure and dynamics researchgate.net.

Simulate Binding Events: Model the dynamic process of a peptide binding to a target, capturing intermediate states and transient interactions.

Understanding these dynamics is crucial, as the biological activity of peptides is often directly linked to their conformational flexibility and their ability to adopt specific active conformations upon target binding.

Illustrative Data Table: Molecular Dynamics Simulation Parameters and Metrics

Simulation SystemForce FieldSolvent ModelSimulation Time (ns)Avg. RMSD (Å)Avg. RMSF (Å) (Residue X)
Peptide-Z-Asp(OBzl)-OHGROMOSTIP3P1002.11.5
Peptide-Z-Asp(OBzl)-OHAMBERSPC/E501.81.2
Control PeptideCHARMMExplicit Water1002.51.8

Note: This table presents illustrative data. RMSD and RMSF values are highly system-dependent.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, charge distribution, and inherent reactivity of molecules ajchem-a.comfrontiersin.orgsciforum.netsemanticscholar.org. For this compound and its derivatives, QM/DFT can provide:

Electronic Properties: Determination of frontier molecular orbitals (HOMO and LUMO), ionization potentials, electron affinities, and energy band gaps, which are indicative of electronic behavior and stability.

Charge Distribution: Calculation of atomic charges and electrostatic potential maps, revealing regions of electron density and susceptibility to nucleophilic or electrophilic attack.

Reactivity Descriptors: Computation of parameters like chemical hardness, softness, and Fukui functions to predict preferred sites for chemical reactions and understand reaction mechanisms ajchem-a.comfrontiersin.org.

Thermodynamic Properties: Calculation of energies, enthalpies, and entropies, which can inform about the stability and feasibility of certain chemical transformations.

These calculations are fundamental for understanding how this compound derivatives might participate in chemical reactions, interact with biological targets at an electronic level, or serve as precursors in synthetic pathways.

Illustrative Data Table: QM/DFT Calculated Electronic Properties

Molecule/DerivativeHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Dipole Moment (Debye)
This compound-6.2-1.54.74.8
Related Peptide-6.5-1.35.25.1
Modified Derivative-6.0-1.74.34.5

Note: This table presents illustrative data. HOMO and LUMO energies are highly dependent on the computational method and basis set used.

In Silico Screening and Design of Novel Compounds

Computational methods are extensively used for the in silico screening of large chemical libraries and the rational design of novel compounds with desired properties researchgate.netlenus.iemdpi.comdovepress.com. For this compound, these approaches can involve:

Virtual Screening: High-throughput screening of databases containing numerous chemical structures against a specific biological target using docking or pharmacophore-based methods. This can identify lead compounds that share structural or functional similarities with known active molecules.

De Novo Design: Computational algorithms that build novel molecular structures atom by atom or fragment by fragment, optimizing them to fit a target's binding site or possess specific physicochemical properties.

Scaffold Hopping: Identifying alternative core structures that maintain or improve the biological activity of a known lead compound, potentially using this compound as a starting point for modifications.

These strategies accelerate the discovery process by focusing experimental efforts on the most promising candidates, reducing the time and cost associated with traditional drug discovery.

Illustrative Data Table: Virtual Screening Results of this compound Analogs

Compound IDPredicted Activity (e.g., IC50)Docking ScoreRank
Z-Asp-DS-011.5 µM-9.2 kcal/mol1
Z-Asp-DS-022.2 µM-8.8 kcal/mol2
Z-Asp-DS-035.0 µM-7.5 kcal/mol3
Z-Asp-DS-0410.1 µM-6.0 kcal/mol4

Note: This table presents illustrative data. Predicted activity and scores are hypothetical.

Predictive Modeling of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models establish mathematical relationships between molecular structure (represented by descriptors) and biological activity or physicochemical properties jocpr.comnih.gov. For this compound derivatives, these models can:

Correlate Structure with Activity: Identify key structural features or molecular descriptors that are critical for biological efficacy.

Predict Activity: Forecast the activity of newly designed or synthesized compounds based on their calculated descriptors, guiding optimization efforts.

Optimize Lead Compounds: Provide a rational basis for modifying lead structures to enhance potency, selectivity, or pharmacokinetic properties.

Molecular descriptors can include topological indices, electronic properties (like HOMO/LUMO energies), physicochemical parameters (like logP, molar refractivity), and conformational features. By building robust QSAR models, researchers can efficiently explore chemical space and design molecules with improved performance.

Challenges and Future Directions in Z Asp Obzl Oh Research

Overcoming Synthetic Difficulties and Improving Efficiency

The synthesis of Z-Asp(OBzl)-OH, N-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester, involves protecting the amino group with a benzyloxycarbonyl (Cbz or Z) group and the β-carboxyl group with a benzyl (B1604629) ester. While standard synthetic routes exist, challenges remain in optimizing efficiency and purity.

By-product Formation: A known difficulty in the synthesis of this compound is the formation of dipeptide by-products, such as Z-Asp(OBzl)-Asp(OBzl)-OH, during the benzyloxycarbonylation of H-Asp(OBzl)-OH. The extent of this dipeptide formation can vary depending on the base used, with different bases leading to different levels of by-product generation nih.gov.

Yield and Purity: Achieving high yields and purity is paramount for its use as a building block. While some methods report yields exceeding 90% and purity better than 99% for related N-benzyloxycarbonyl-L-aspartic acid derivatives sigmaaldrich.com, optimizing these parameters for this compound specifically remains an area of focus. Purification often involves techniques like ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) google.com.

Green Chemistry Approaches: The development of more environmentally friendly synthetic methods is a growing trend. This includes exploring greener solvents and more efficient catalytic systems to reduce waste and energy consumption during synthesis and purification researchgate.net.

Expanding the Scope of Biochemical and Therapeutic Applications

This compound serves as a key intermediate in the synthesis of peptides with diverse biological activities. Research is continuously exploring new applications for peptides incorporating this protected amino acid.

Peptide Drug Discovery: Peptides are increasingly recognized for their therapeutic potential, acting as hormones, neurotransmitters, and antimicrobial agents bachem.comnih.govnih.gov. This compound is a valuable building block for synthesizing peptides designed to target specific biological processes, contributing to drug discovery efforts in areas like neuropharmacology and oncology wiley-vch.de.

Biologically Active Peptides: The incorporation of aspartic acid residues, and thus derivatives like this compound, is crucial for the structure and function of many biologically active peptides. Research into peptides with modified amino acids or specific functionalities, such as those involved in antimalarial activity or antimicrobial properties, often utilizes protected amino acid building blocks mdpi.comresearchgate.netnih.gov.

Peptide Mimetics and Conjugates: this compound can be employed in the synthesis of peptide mimetics or in bioconjugation strategies, where peptides are linked to drugs, imaging agents, or other biomolecules to enhance specificity and efficacy wiley-vch.de.

Integration with Emerging Technologies in Chemical Synthesis and Biology

The field of chemical synthesis is rapidly evolving, and integrating this compound into these new technologies offers opportunities for improved efficiency and novel applications.

Automated and Solid-Phase Peptide Synthesis (SPPS): While the Cbz group has limited application in modern SPPS compared to Fmoc or Boc, this compound can still be utilized in specific solution-phase syntheses or in hybrid approaches. The principles of orthogonal protection and efficient coupling, crucial for automated SPPS, are continually refined, impacting the use of all protected amino acid derivatives creative-peptides.combiosynth.comgyrosproteintechnologies.com.

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave irradiation in peptide synthesis aims to accelerate reaction times, improve yields, and enhance control over reaction parameters. Research is exploring how protected amino acids like this compound can be effectively employed in these continuous or accelerated synthesis platforms.

Enzymatic Synthesis: Enzymatic methods offer a greener and often more selective approach to peptide synthesis. Proteases like papain have been used to catalyze the formation of amide bonds with Z-protected amino acids, yielding protected amino acid amides with good yields techscience.comresearchgate.netgoogle.comnih.gov. Research is ongoing to expand the repertoire of enzymes and reaction conditions for synthesizing peptides and peptide derivatives, potentially including this compound.

Multidisciplinary Approaches in this compound Research

Advancing the understanding and application of this compound requires collaboration across various scientific disciplines.

Organic Chemistry: Fundamental research in organic synthesis focuses on developing more efficient, selective, and sustainable methods for preparing and manipulating protected amino acids like this compound. This includes exploring new catalysts, reaction conditions, and purification techniques.

Biochemistry and Medicinal Chemistry: These fields investigate the biological roles of peptides and design peptide-based therapeutics. Understanding how the aspartic acid residue, and its protection state, influences peptide structure, function, and therapeutic efficacy is crucial. This involves studying peptide-drug conjugates, enzyme inhibitors, and other bioactive peptides.

Computational Chemistry: Molecular modeling and computational studies can predict the behavior of protecting groups, optimize reaction pathways, and design new peptide structures with desired properties. This interdisciplinary approach aids in understanding reaction mechanisms, such as aspartimide formation, and in designing improved protecting groups.

Table of Compound Names:

Common Name/AbbreviationFull Chemical Name
This compoundN-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester
CbzBenzyloxycarbonyl
Boctert-Butyloxycarbonyl
Fmoc9-Fluorenylmethyloxycarbonyl
OtButert-Butyl ester
OBzlBenzyl ester
Mpe3-Methylpent-3-yl ester
DMpe2,4-Dimethyl-3-pentyl ester
2-PhiPr2-Phenylisopropyl ester
OcHexCyclohexyl ester
Z-Asp(OEpe)-ObzlN-benzyloxycarbonylaspartic acid α-benzyl-γ-(3-ethyl)pent-3-yl ester
Z-Asp(OPhp)-OHN-Benzyloxycarbonyl-L-aspartic acid γ-(4-n-propyl-4-heptyl) ester
Z-Asp(OBno)-OHN-Benzyloxycarbonyl-L-aspartic acid γ-(5-n-butyl-5-nonyl) ester
H-Asp(OBzl)-OHL-Aspartic acid β-benzyl ester
Z-Asp(OBzl)-Asp(OBzl)-OHN-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester α-(β-benzyl ester)

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.